molecular formula C9H5ClFN B2611857 5-Chloro-7-fluoroisoquinoline CAS No. 1820716-42-4

5-Chloro-7-fluoroisoquinoline

Cat. No.: B2611857
CAS No.: 1820716-42-4
M. Wt: 181.59
InChI Key: YQCZMOLZFQYURU-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoroisoquinoline is a halogenated isoquinoline derivative characterized by chlorine and fluorine substituents at positions 5 and 7, respectively, on its bicyclic aromatic structure. The introduction of halogens like chlorine and fluorine can modulate electronic effects, solubility, and binding interactions, making this compound a candidate for further pharmacological and synthetic exploration.

Properties

IUPAC Name

5-chloro-7-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCZMOLZFQYURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820716-42-4
Record name 5-chloro-7-fluoroisoquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. For instance, a 2-alkynylbenzoaldoxime can react with an isocyanide in the presence of a silver triflate and bismuth triflate catalyst to form the desired isoquinoline derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-7-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-7-fluoroisoquinoline is characterized by its unique structure, which includes a chlorine atom at the 5-position and a fluorine atom at the 7-position of the isoquinoline ring. Its molecular formula is C10H6ClFC_{10}H_6ClF, and it has a molecular weight of approximately 195.61 g/mol. The presence of these halogen substituents enhances its chemical reactivity and biological activity, making it a valuable compound for research.

Medicinal Chemistry

This compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

  • Antimicrobial Activity : Studies have shown that isoquinoline derivatives exhibit antimicrobial properties, which can be enhanced by halogen substitution.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer pathways, including tyrosyl DNA phosphodiesterase II (TDP2), which is crucial for DNA repair mechanisms in cancer cells .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can participate in various reactions, including:

  • Substitution Reactions : Formation of various substituted isoquinoline derivatives.
  • Oxidation and Reduction : Production of N-oxides and tetrahydroisoquinoline derivatives.

This versatility makes it an essential reagent in the development of new compounds with desired biological activities.

Case Study 1: Anticancer Activity

A study exploring the cytotoxic effects of halogenated isoquinolines found that this compound demonstrated significant inhibitory activity against cancer cell lines. The compound was shown to induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

Research on the antimicrobial properties of isoquinoline derivatives indicated that this compound exhibited effective activity against various bacterial strains. The study highlighted its potential application in developing new antimicrobial agents for treating infections .

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Alkoxy Groups: Chlorine (electron-withdrawing) at C7 in 7-chloroisoquinoline likely reduces electron density compared to methoxy (electron-donating) groups, as seen in the downfield shifts of adjacent protons in methoxy derivatives (δ 3.93) .

Structural Isomers and Positional Effects

The placement of substituents profoundly impacts molecular interactions:

  • 7-Chloroisoquinoline : A single chloro group at C7 may confer moderate lipophilicity and stability (RT storage recommended).
  • 5-Chloro-7-fluoroisoquinoline: The dual halogenation at C5 and C7 introduces steric and electronic effects absent in mono-substituted analogs.

Spectral Data and Electronic Interactions

¹H NMR shifts from highlight substituent-driven deshielding effects:

  • Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate exhibits a triplet at δ 1.42 for the ethyl group, while the trifluoromethyl derivative shows a quartet at δ 4.44 due to coupling with adjacent protons . These patterns suggest that electron-withdrawing groups amplify deshielding in nearby protons.

Biological Activity

5-Chloro-7-fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

This compound (C9H5ClFN) features a unique isoquinoline backbone with chlorine and fluorine substituents that enhance its biological properties. The synthesis of this compound typically involves multi-step processes that allow for the introduction of halogen atoms at specific positions on the isoquinoline ring.

Synthesis Overview:

  • The compound can be synthesized through nucleophilic aromatic substitution methods, where halogenated precursors are treated under specific conditions to yield this compound .
  • Alternative synthetic routes include diazotization reactions followed by halogenation, which have been shown to provide high yields of various substituted isoquinolines, including 5-chloro-7-fluoro derivatives .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines through various mechanisms.

  • Inhibition of Topoisomerase I (Top1) :
    • Compounds similar to this compound have been identified as potent inhibitors of Top1, an enzyme critical for DNA replication and transcription. Inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
  • Cyclin D1 Inhibition :
    • Studies show that phenylethynyl-substituted isoquinolines can inhibit cyclin D1, a protein involved in cell cycle regulation. This inhibition results in the induction of p21Waf1/Cip1, a cyclin-dependent kinase inhibitor, thereby halting cancer cell proliferation .
  • Selective Cytotoxicity :
    • Research has demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing potential side effects during treatment .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

StudyCell LineIC50 (µM)Mechanism
LS174T Colon Cancer1.0Cyclin D1 Inhibition
Various Cancer Lines0.5Topoisomerase I Inhibition
NSCLC (Non-Small Cell Lung Cancer)0.8Apoptosis Induction

Notable Findings

  • In a study involving LS174T colon cancer cells, this compound demonstrated an IC50 value of approximately 1 µM, indicating potent antiproliferative activity .
  • Another investigation reported that similar compounds exhibited significant cytotoxicity against NSCLC cells, with IC50 values ranging from 0.5 to 0.8 µM, highlighting their potential as therapeutic agents in lung cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Chloro-7-fluoroisoquinoline, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of isoquinoline precursors. For example, chlorination at the 5-position can be achieved using POCl₃, while fluorination at the 7-position may employ HF-pyridine complexes. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) is standard. Purity should be confirmed by HPLC (>98%) and elemental analysis .
  • Key Considerations : Reproducibility requires strict control of reaction stoichiometry, temperature, and inert atmospheres. Document deviations in supplementary materials to aid replication .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with characteristic shifts for Cl and F substituents (e.g., ¹H NMR: δ 8.5–9.0 ppm for aromatic protons). Mass spectrometry (ESI-MS or GC-MS) validates molecular weight. Pair these with FT-IR to confirm functional groups (C-F stretch ~1100 cm⁻¹). Purity is best assessed via HPLC with a C18 column and UV detection .
  • Data Validation : Cross-reference spectral data with computational predictions (DFT calculations) to resolve ambiguities .

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